Endralazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39715-02-1 |
|---|---|
Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
(3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C14H15N5O/c15-16-13-8-11-9-19(7-6-12(11)17-18-13)14(20)10-4-2-1-3-5-10/h1-5,8H,6-7,9,15H2,(H,16,18) |
InChI Key |
ALAXZYHFVBSJKZ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3 |
Other CAS No. |
39715-02-1 |
Related CAS |
65322-72-7 (mono-methanesulfonate) |
Synonyms |
6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido- (4,3-c)pyridazine mesylate BQ 22-708 BQ 22-708, methanesulfonate BQ 22-708, mono-methanesulfonate BQ 22708 endralazine Miretilan |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Interactions with Cellular Ion Transport Systems
Research into the specific mechanisms of Endralazine's interaction with cellular ion transport, particularly concerning calcium dynamics in vascular smooth muscle cells, is limited. However, studies comparing this compound to the related vasodilator Hydralazine (B1673433) provide some insight into its activity, or lack thereof, on pathways related to intracellular calcium.
Direct studies detailing this compound's modulation of intracellular calcium dynamics specifically within vascular smooth muscle cells are not extensively available in the reviewed literature. The primary mechanism of vasodilation for many compounds in its class involves altering intracellular calcium levels, which are critical for muscle contraction. frontiersin.org However, comparative studies suggest this compound may not follow the same mechanisms as its analogue, Hydralazine.
In a study investigating the effects of various agents on platelet aggregation, a process involving intracellular calcium mobilization, this compound was found to be without effect on thromboxane (B8750289) A2 production, which is linked to calcium release. researchgate.net This contrasts with Hydralazine, which demonstrated a significant inhibitory effect. researchgate.net While this research was conducted on platelets, it suggests that this compound's mechanism of action may differ significantly from other vasodilators that directly interfere with calcium-dependent pathways.
There is a lack of specific evidence detailing how this compound interferes with calcium influx or the release of calcium from intracellular stores like the sarcoplasmic reticulum in vascular smooth muscle cells. For many vasodilators, the relaxation of smooth muscle is achieved by either blocking the influx of extracellular calcium through voltage-operated calcium channels or by inhibiting the release of calcium from internal stores. bihs.org.ukcvpharmacology.com
One comparative study noted that while Hydralazine inhibited thromboxane A2 production in response to stimuli, this compound, described as a similar vasodilator, was without effect in this regard. researchgate.net As thromboxane formation is associated with intracellular calcium mobilization, this finding indicates a divergence in the mechanism of action between the two compounds, and suggests this compound does not significantly interfere with this specific calcium-related pathway in platelets. researchgate.net
Enzymatic Targeting and Pathway Perturbation
Investigations into this compound's role as an enzymatic inhibitor have explored its potential as an epigenetic modulator, particularly focusing on DNA methyltransferases.
DNA methyltransferases (DNMTs) are enzymes that play a crucial role in epigenetic regulation by adding methyl groups to DNA, a process that can silence gene expression. dovepress.comfrontiersin.org The inhibition of these enzymes is an area of interest for cancer therapy. dovepress.comnih.gov While the related compound Hydralazine has been identified as a non-nucleoside DNA methylation inhibitor, research indicates that this activity does not extend to this compound. nih.govnih.gov
A drug repurposing study designed to identify targetable epigenetic pathways screened multiple compounds for their activity. ucr.edu The results of this research explicitly showed that this compound was inactive as a DNA methyltransferase inhibitor. ucr.edu
| Pathway/Target | Finding | Cell/System Studied | Source |
|---|---|---|---|
| Thromboxane A2 Production | Without Effect | Platelets | researchgate.net |
| DNA Methyltransferase (DNMT) Activity | Inactive | Screening Assay | ucr.edu |
Molecular modeling studies have been conducted to understand how certain non-nucleoside inhibitors, such as Hydralazine, interact with the binding pocket of DNA methyltransferase 1 (DNMT1). researchgate.netnih.gov These computational studies help rationalize the inhibitory activity at a molecular level by identifying key interactions with amino acid residues within the enzyme's active site. nih.gov However, given that screening studies have found this compound to be inactive as a DNMT inhibitor, specific molecular modeling research detailing its interaction with DNA methyltransferases is not available in the reviewed scientific literature. ucr.edu
The inhibition of DNA methylation by drugs like Hydralazine can lead to the re-activation of tumor suppressor genes, thereby altering gene expression profiles in cancer cell lines. nih.govnih.gov Studies on Hydralazine have demonstrated its ability to induce the expression of hundreds of genes, an effect that can be synergistic with other epigenetic drugs. nih.govnih.gov
Modulation of Prolyl Hydroxylase Domain (PHD) Enzymes
Research into the hydrazinophthalazine class has identified Prolyl Hydroxylase Domain (PHD) enzymes as a key target. nih.govahajournals.org Specifically, the related compound Hydralazine has been shown to inhibit these iron-containing enzymes. nih.govlongdom.org PHDs are critical cellular oxygen sensors that, under normal oxygen conditions (normoxia), hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). ahajournals.orgnih.gov
Studies on Hydralazine have demonstrated that it can inhibit PHD activity. ahajournals.orgresearchgate.net This inhibition is thought to occur through competition for free iron, which is a necessary cofactor for the enzymatic function of PHDs. drugbank.com While this mechanism is well-documented for Hydralazine, specific studies detailing the direct interaction of this compound with PHD enzymes are not extensively available in the reviewed literature.
Implications for Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Stabilization
The inhibition of PHD enzymes has direct and significant implications for the stability of the HIF-1α protein. ahajournals.orgnih.gov By preventing the hydroxylation of HIF-1α, its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein is blocked. This recognition would normally lead to the ubiquitination and subsequent degradation of HIF-1α by the proteasome. nih.gov
Therefore, the inhibition of PHDs leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions. ahajournals.orgresearchgate.net Studies on Hydralazine confirm that its administration leads to a rapid and transient expression of HIF-1α in various cell types, including endothelial and smooth muscle cells. nih.govahajournals.org This stabilization is a direct consequence of PHD inhibition. ahajournals.org Given this compound's structural similarity, it is plausible that it could have a similar effect, though direct evidence is required for confirmation.
Downstream Signaling Pathways Activated by HIF-1α Induction
The stabilization and accumulation of HIF-1α lead to its translocation to the nucleus, where it dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of numerous target genes, activating their transcription. nih.gov The induction of these genes mediates a cellular response that is typically associated with adaptation to hypoxia.
Research on Hydralazine has identified several key downstream targets of HIF-1α that are induced following its stabilization. nih.govahajournals.org These include genes involved in angiogenesis, cell proliferation, and vascular function. The activation of these downstream pathways represents a significant aspect of the compound's mechanism of action. ahajournals.org
Table 1: Downstream Gene Targets Activated by HIF-1α Induction by Hydralazine
| Gene Target | Function | Reference |
|---|---|---|
| Vascular Endothelial Growth Factor (VEGF) | Promotes angiogenesis and endothelial cell proliferation. | nih.govahajournals.orgresearchgate.net |
| Endothelin-1 | A potent vasoconstrictor and cell-proliferating factor. | ahajournals.org |
| Adrenomedullin | A vasodilatory peptide involved in cardiovascular regulation. | ahajournals.org |
Other Enzyme Interactions and Their Biochemical Consequences
Beyond the well-documented interaction with PHDs by its analogue Hydralazine, other enzyme interactions have been suggested for the broader class of compounds to which this compound belongs.
Pyridopyridazine (B8481360) derivatives, a class that includes this compound, have been reported to inhibit signal cascades that regulate cell proliferation. scirp.org A key mechanism for this effect is the inhibition of cyclin-dependent kinases (CDKs), which are crucial enzymes for cell cycle progression. scirp.org Furthermore, studies on Todralazine, another hydrazinophthalazine, suggest a potential interference with the protein kinase C (PKC) signal transduction pathway. oup.com Todralazine was also found to act as a radical scavenger, which could influence various enzymatic processes sensitive to redox state. oup.com
Table 2: Potential Other Enzyme Interactions for the Hydrazinophthalazine/Pyridopyridazine Class
| Interacting Enzyme/System | Compound Class/Analogue | Potential Consequence | Reference |
|---|---|---|---|
| Cyclin-Dependent Kinases (CDKs) | Pyridopyridazine Derivatives | Inhibition of cell proliferation | scirp.org |
| Protein Kinase C (PKC) | Todralazine | Interference with signal transduction | oup.com |
Receptor and Signaling Pathway Engagement
The engagement of specific receptors and the subsequent influence on intracellular signaling cascades are fundamental to the pharmacological effects of this compound.
Analysis of Ligand-Receptor Binding Characteristics
Detailed analyses of the specific ligand-receptor binding characteristics for this compound are not widely reported in the scientific literature. However, research into its chemical class provides some insights. Certain pyridopyridazine derivatives have been developed as selective ligands for GABA-A receptors, suggesting that this chemical scaffold has the potential to interact with specific receptor binding pockets. scirp.org
For the related compound Hydralazine, its primary vasodilatory effect is thought to be mediated by a direct relaxation of vascular smooth muscle, potentially by interfering with cellular calcium metabolism, rather than through binding to a specific membrane receptor in the classical sense. hres.ca It is not definitively established whether this compound shares this exact mechanism or engages with other specific receptors.
Influence on Specific Intracellular Signaling Cascades
The influence of this compound and its analogues on intracellular signaling is a consequence of their enzymatic and receptor interactions. As discussed, the inhibition of CDKs by pyridopyridazine derivatives represents a direct influence on the cell cycle signaling cascade. scirp.org
Furthermore, the potential for Todralazine to interfere with the protein kinase C (PKC) pathway suggests another point of interaction with cellular signaling. oup.com The PKC family of enzymes are key regulators in a multitude of signaling pathways controlling cell growth, differentiation, and apoptosis. oup.com The stabilization of HIF-1α by Hydralazine also initiates a cascade of signaling events, primarily through the transcriptional activation of its target genes like VEGF, which in turn activate their own receptor signaling pathways (e.g., VEGFR signaling) on target cells. ahajournals.orgnih.gov The addition of this compound to treatment regimens with the central sympatholytic drug guanfacine (B1203898) has been shown to produce greater blood pressure reductions, which may suggest an interaction with pathways related to sympathetic nervous tone. researchgate.net
Activation of Oxidative Stress Response Pathways (e.g., NRF2/SKN-1)
There is currently no available scientific literature that specifically investigates or provides data on the activation of the NRF2/SKN-1 pathway by this compound. This pathway is a critical cellular defense mechanism against oxidative stress. While studies have detailed the role of the related compound, Hydralazine, in activating this pathway, similar research on this compound is absent.
Impact on Reactive Oxygen Species (ROS) Generation
The direct impact of this compound on the generation of Reactive Oxygen Species (ROS) has not been specifically detailed in published research. ROS are chemically reactive molecules containing oxygen that play a role in cell signaling and homeostasis, but can also cause damage at high levels. Without dedicated studies, the effect of this compound on ROS production remains unknown.
Effects on Apoptotic Signaling Pathways in Cellular Models
Limited information is available regarding the effects of this compound on apoptotic signaling pathways. One study investigating potential therapeutic agents against Plasmodium vivax hypnozoites reported that this compound was inactive in their assays, which are linked to host-cell apoptotic pathways. elifesciences.org However, this single finding in a specific context does not provide a broad understanding of this compound's general effects on apoptosis in various cellular models. Further research is required to elucidate any potential pro- or anti-apoptotic activity of this compound.
Cellular Growth and Differentiation Modulation
Inhibition of Cell Proliferation in in vitro Mammalian Cell Lines
There is a lack of published scientific studies specifically examining the effect of this compound on the inhibition of cell proliferation in mammalian cell lines. Consequently, there is no data to present on this topic.
Analysis of Cell Cycle Progression Alterations
No research is currently available that analyzes alterations in cell cycle progression induced by this compound. Such studies are essential to understand if the compound affects the various phases of cell division.
Effects on Cellular Differentiation Processes
The effects of this compound on cellular differentiation processes have not been investigated in the available scientific literature. Therefore, no information can be provided on how this compound might influence the process by which a cell changes from one cell type to another, more specialized type.
Preclinical Pharmacological Investigations of Endralazine
In Vivo Studies in Animal Models (Non-Human)
Preclinical investigations employing animal models are crucial for understanding the pharmacological profile of novel therapeutic agents. Studies involving Endralazine have focused on its systemic biological responses and molecular/cellular outcomes in various non-human animal models.
Investigation of Systemic Biological Responses
This compound has demonstrated significant effects on cardiovascular parameters in rodent models, particularly in rats. Studies have evaluated its capacity to reduce blood pressure and influence heart rate.
In anesthetized rats, this compound was observed to induce prompt, dose-related reductions in both systolic and diastolic blood pressure. Notably, these hypotensive effects were accompanied by relatively minimal changes in heart rate. The compound also exhibited a pronounced, dose-related stimulatory effect on plasma renin activity nih.gov.
Further investigations in conscious, unrestrained spontaneously hypertensive rats (SHR) revealed that this compound acts as an effective arteriolar vasodilator. It caused a rapid decrease in blood pressure and peripheral resistance. The duration of action was comparable to that of dihydralazine (B103709). In comparison to hydralazine (B1673433) and dihydralazine, this compound's hemodynamic pattern was similar, characterized by a rapid fall in blood pressure and peripheral resistance. While hydralazine and dihydralazine caused transient increases in cardiac output and heart rate lasting 1-2 hours, this compound's effects on these parameters were also transient nih.gov. These findings suggest that baroreceptor reflexes play a role in modulating the early hemodynamic responses to vasodilators like this compound, though adaptation to prevailing blood pressure levels occurs rapidly nih.gov. Rat telemetry assays are considered a useful tool for early assessment of cardiovascular risk, showing good concordance with findings in larger animals and humans regarding drug-induced changes in heart rate and blood pressure vivonics-preclinical.com.
Table 3.2.1.1: Cardiovascular Effects of this compound in Rodent Models
| Study Model | Parameter Measured | Observed Effect of this compound | Reference |
| Anesthetized Rats | Systolic Blood Pressure | Dose-related reduction | nih.gov |
| Diastolic Blood Pressure | Dose-related reduction | nih.gov | |
| Heart Rate | Relatively minimal effect | nih.gov | |
| Plasma Renin Activity | Pronounced, dose-related stimulation | nih.gov | |
| Conscious Spontaneously Hypertensive Rats (SHR) | Blood Pressure | Rapid and significant fall | nih.gov |
| Peripheral Resistance | Rapid and significant fall | nih.gov | |
| Cardiac Output | Transient increase (similar to hydralazine/dihydralazine) | nih.gov | |
| Heart Rate | Transient increase (similar to hydralazine/dihydralazine) | nih.gov |
Specific studies detailing the direct effects of this compound on renal function in animal models were not extensively detailed in the reviewed literature. While related compounds like hydralazine have shown potential reno-protective effects, such as attenuating albuminuria and reducing glomerulosclerosis in certain rodent models of kidney disease mdpi.com, direct evidence for this compound's specific impact on renal function parameters like glomerular filtration rate (GFR), creatinine (B1669602) clearance, or urinary protein excretion in animal models was not found. General methodologies for assessing renal function in small animal models include various plasma and urine assays for markers such as albumin and creatinine yale.edu.
Information regarding this compound's specific impact on tissue-specific biochemical changes in animal models is limited in the provided search results. While studies on related compounds have explored alterations in biochemical markers such as DNA methylation and pentosidine (B29645) content in kidney tissue mdpi.com, direct research detailing this compound's effects on such biochemical pathways or specific tissue markers was not identified. The investigation of biochemical responses in animal tissues typically involves analyzing a wide range of molecular functions, including those related to cellular signaling, metabolic pathways, and the extracellular matrix nih.govsemanticscholar.org.
Analysis of Molecular and Cellular Outcomes in Animal Tissues
The analysis of molecular and cellular outcomes provides insight into the mechanisms by which a compound exerts its effects at a cellular and molecular level within animal tissues.
The reviewed literature did not provide specific findings on the impact of this compound on protein expression or localization within animal tissues. While broader studies on drug effects in animal models have examined gene expression changes that can influence protein synthesis and function across various cellular components and signaling pathways nih.gov, direct research investigating this compound's specific effects on protein expression profiles or the cellular localization of proteins in animal tissues was not identified.
Histological and Morphological Examination of Organ Systems
Extensive searches for preclinical studies detailing the histological and morphological examination of organ systems following this compound administration did not yield specific findings within the scope of this review. Consequently, no data is available to report on the direct structural or morphological effects of this compound on various organ systems in preclinical models.
Comparative Preclinical Studies of this compound and Related Compounds
Preclinical investigations have been conducted to compare the pharmacological profile of this compound with established antihypertensive agents, particularly hydralazine, a compound with a similar chemical structure. These studies have highlighted key differences and similarities in their mechanisms and efficacy.
One notable comparison involves the potency of this compound relative to hydralazine and diazoxide (B193173) in preclinical models. Studies conducted in rats indicated that this compound demonstrates a significantly higher potency as a hypotensive agent. Specifically, this compound was found to be at least twice as potent as hydralazine and approximately 20 to 25 times more potent than diazoxide when administered intravenously. This suggests a more pronounced blood pressure-lowering effect per unit dose for this compound in these preclinical settings nih.gov.
Furthermore, significant differences have been observed in the systemic bioavailability and pharmacokinetic behavior of this compound compared to hydralazine. Preclinical pharmacokinetic evaluations revealed that this compound possesses high systemic bioavailability, ranging from 73.5% to 99.1%. This high bioavailability suggests near-complete absorption with minimal first-pass metabolism. Crucially, this compound's bioavailability was found to be largely unaffected by dose size or the acetylator phenotype of the subject. In contrast, hydralazine exhibits considerably lower systemic bioavailability, less than 40%, and its absorption and metabolism are notably influenced by the acetylator phenotype, being higher in slow acetylators compared to fast acetylators nih.gov.
These comparative findings underscore this compound's distinct pharmacokinetic profile, which may offer clinical advantages over hydralazine due to its consistent absorption and lack of dependence on individual metabolic characteristics.
Comparative Preclinical Data Summary
| Parameter | This compound | Hydralazine | Diazoxide |
| Potency (Rat, IV) | Baseline | ~0.5x Potency of this compound | ~0.04-0.05x Potency of this compound |
| Bioavailability | 73.5-99.1% (High) | <40% (Low) | Not specified in comparative studies |
| Acetylator Phenotype Influence on Bioavailability | Not significantly affected | Significantly affected (higher in slow acetylators) | Not specified in comparative studies |
Synthetic Chemistry and Structure Activity Relationships Sar
Synthetic Pathways and Methodologies for Endralazine
The synthesis of this compound and its core pyridopyridazine (B8481360) structure involves established heterocyclic chemistry principles, often drawing parallels with related compounds like hydralazine (B1673433).
Key Reaction Steps and Precursors
This compound is characterized by its tetrahydropyridopyridazine heterocyclic system researchgate.netresearchgate.net. While specific, detailed synthetic routes for this compound are not extensively documented in the provided literature, general strategies for constructing pyridazine (B1198779) and pyridopyridazine rings offer insight. Pyridazine synthesis commonly involves the reaction of hydrazine (B178648) or its derivatives with 1,4-dicarbonyl compounds or maleic anhydride (B1165640) derivatives ijcrt.org. The pyridopyridazine core itself can be conceptualized as arising from modifications of phthalazine (B143731) structures, specifically through the introduction of a nitrogen atom into the benzo ring scirp.orgresearchgate.net. Given its structural resemblance to hydralazine, synthetic strategies likely employ similar cyclization and condensation reactions, potentially involving hydrazine derivatives and appropriate carbonyl precursors to build the heterocyclic framework.
Synthetic Strategies for Pyridopyridazine Core
The pyridopyridazine scaffold is recognized for its synthetic versatility, allowing for functionalization at various positions of the ring system scirp.orgresearchgate.net. This inherent adaptability makes it an attractive nucleus for designing novel drug candidates. The core structure is typically accessed through pathways that establish the fused bicyclic system, often involving reactions that form the nitrogen-containing rings. These strategies leverage the reactivity of precursor molecules to construct the characteristic pyridopyridazine framework, enabling subsequent derivatization.
Advanced Synthetic Techniques in Analog Preparation
The preparation of analogs of this compound, aimed at optimizing pharmacological properties, often employs advanced synthetic techniques. For compounds structurally related to this compound, such as Cadralazine (B1668199), modifications have included the ethoxycarbonyl protection of the hydrazine moiety to influence the duration of action . Furthermore, the development of new chemical entities frequently utilizes high-throughput screening of biological arrays, where libraries of compounds similar in structure to a lead compound (analogs) are synthesized and tested epo.org. Methodologies like the [4+2] cycloaddition of α-bromotrifluoromethylhydrazone with alkenes have been developed for synthesizing trifluoromethyltetrahydropyridazines, a class of compounds that includes structures prevalent in medicinally important molecules like this compound researchgate.netnih.gov. These advanced techniques allow for systematic exploration of chemical space around the this compound scaffold.
Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues
The SAR of this compound highlights how its specific chemical structure confers its potent vasodilatory and antihypertensive effects, particularly in comparison to hydralazine.
Identification of Pharmacophoric Features
This compound functions as a direct-acting vasodilator, a property linked to its structural similarity to hydralazine scirp.orgnih.gov. A key finding in its SAR is its significantly enhanced potency, being approximately five times more effective as an antihypertensive agent than hydralazine scirp.org. This suggests that specific structural elements within this compound contribute to a more favorable interaction with biological targets responsible for vasodilation. The pyridopyridazine core itself is considered a pharmacologically versatile moiety, contributing to the broad spectrum of biological activities observed in its derivatives scirp.orgresearchgate.net. While precise pharmacophoric features beyond its enhanced potency compared to hydralazine are not detailed, its efficacy points to critical functional groups and spatial arrangements within the molecule that are essential for its therapeutic action.
Impact of Substituent Modifications on Biological Activity
Advanced Research Methodologies and Future Directions
Application of Omics Technologies in Endralazine Research
"Omics" technologies offer a holistic view of the molecular changes induced by a drug, providing a comprehensive understanding of its effects on a biological system.
Genomic and transcriptomic analyses are pivotal in understanding how genetic variations and changes in gene expression influence the cellular response to antihypertensive drugs like this compound. While specific transcriptomic studies on this compound are not widely available, research on the broader class of hydrazine (B178648) derivatives and antihypertensive agents provides a framework for its potential effects.
For instance, studies on hydrazine have shown that it can induce a dose-dependent increase in differentially expressed genes (DEGs) associated with DNA damage checkpoints, leading to cell cycle arrest. mdpi.comnih.govresearchgate.nettoxys.com High-throughput transcriptomic profiling, such as DRUG-seq, allows for the rapid and cost-effective measurement of cellular responses to various compounds, helping to identify shared and unique regulatory programs. biorxiv.org Such approaches could be applied to this compound to map its specific impact on gene expression in relevant cell types, like vascular smooth muscle cells.
Pharmacogenomic studies in hypertension have identified numerous genetic polymorphisms that affect patient responses to different classes of antihypertensive drugs. mdpi.comnih.govdovepress.comfrontiersin.org These studies often utilize genome-wide association studies (GWAS) to pinpoint single nucleotide polymorphisms (SNPs) associated with drug efficacy and adverse effects. mdpi.com A similar approach for this compound could help in identifying genetic markers that predict patient response, paving the way for personalized medicine.
Table 1: Potential Genomic and Transcriptomic Approaches in this compound Research
| Methodology | Application to this compound Research | Potential Insights |
|---|---|---|
| RNA-Sequencing (RNA-Seq) | Profiling gene expression changes in vascular cells treated with this compound. | Identification of key signaling pathways modulated by this compound; understanding of off-target effects. |
| Pharmacogenomic GWAS | Identifying genetic variants associated with individual responses to this compound. | Discovery of biomarkers to predict efficacy and guide patient-specific therapy. mdpi.comnih.gov |
| Single-Cell Transcriptomics | Analyzing gene expression at the single-cell level in response to this compound. nih.gov | Uncovering heterogeneous cellular responses and identifying specific cell populations targeted by the drug. nih.gov |
Proteomics enables the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. youtube.com This is particularly valuable for understanding the mechanism of action of drugs like this compound. While specific proteomic studies on this compound are limited, the methodologies have been applied to investigate vascular diseases and the effects of other cardiovascular drugs. nih.govbohrium.com
Affinity purification combined with mass spectrometry (AP-MS) is a powerful technique to identify protein-protein interactions. nih.govucsf.eduuci.edu This could be employed to identify the direct binding partners of this compound or its metabolites, shedding light on its molecular targets beyond its known vasodilatory effects. Quantitative proteomic techniques can also reveal changes in protein abundance in response to drug treatment, providing insights into the downstream cellular pathways affected by this compound. nih.gov
Table 2: Proteomic Strategies for Investigating this compound
| Proteomic Technique | Application for this compound | Potential Discoveries |
|---|---|---|
| Affinity Purification-Mass Spectrometry (AP-MS) | Identifying proteins that directly bind to an this compound-derived probe. nih.gov | Uncovering novel molecular targets and off-targets of this compound. nih.gov |
| Quantitative Proteomics (e.g., iTRAQ, TMT) | Comparing protein expression profiles of cells or tissues before and after this compound treatment. nih.gov | Revealing downstream signaling pathways and cellular processes modulated by the drug. |
| Post-Translational Modification (PTM) Analysis | Investigating changes in protein phosphorylation, ubiquitination, etc., upon this compound exposure. youtube.com | Elucidating the drug's impact on signaling cascades and protein stability. youtube.com |
Computational and In Silico Approaches
Computational methods are increasingly integral to drug discovery and development, offering insights that can guide experimental work and rationalize observed biological effects. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as this compound, interacts with its protein target over time. nih.govmdpi.comekb.egrowan.edu While specific MD simulations for this compound are not prominent in the literature, studies on the related compound, hydralazine (B1673433), have explored its binding modes with potential off-targets like DNA methyltransferase. researchgate.netscite.ai
These simulations can predict the binding affinity and stability of the drug-receptor complex, identify key amino acid residues involved in the interaction, and reveal conformational changes in the protein upon ligand binding. nih.gov For this compound, MD simulations could be used to model its interaction with putative targets in the vascular smooth muscle or other tissues, helping to refine our understanding of its mechanism of action at an atomic level. nih.gov
Bioinformatics tools are essential for interpreting the large datasets generated by "omics" technologies. nih.govdntb.gov.uaresearchgate.netnih.govnih.gov By mapping differentially expressed genes or proteins onto known biological pathways and networks, researchers can identify the cellular processes that are most significantly affected by a drug. researchgate.netpitt.edu
For this compound, integrating transcriptomic and proteomic data into pathway analysis could reveal its impact on networks related to vascular tone, cell proliferation, inflammation, and oxidative stress. This systems-level view can help to formulate new hypotheses about its therapeutic effects and potential side effects. nih.gov
Table 3: Computational and Bioinformatics Tools in this compound Research
| Approach | Application to this compound | Expected Outcomes |
|---|---|---|
| Molecular Docking | Predicting the binding pose of this compound to various potential protein targets. | Prioritization of targets for further experimental validation. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic interaction between this compound and its target(s) over time. nih.gov | Understanding the stability of the drug-target complex and the energetic basis of binding. nih.gov |
| Pathway and Network Analysis | Integrating "omics" data to identify biological pathways perturbed by this compound. researchgate.net | A systems-level understanding of the drug's mechanism of action and potential for repurposing. researchgate.net |
Development of Novel Preclinical Models
The translation of basic research findings into clinical applications relies on the use of relevant preclinical models. nih.gov While traditional animal models of hypertension, such as spontaneously hypertensive rats (SHR) and angiotensin II-induced hypertensive models, have been instrumental, there is a continuous need for more refined models. nih.govahajournals.orgijprajournal.comfrontiersin.org
For this compound, the development of genetically engineered mouse models that better recapitulate specific aspects of human hypertension could provide more accurate predictions of its efficacy and safety. Furthermore, the use of patient-derived cells or organoids could offer a platform for testing the drug's effects in a more personalized context. The antitumor effects of the related compound hydralazine have been investigated in preclinical models in combination with other drugs like valproic acid. nih.gov
Organ-on-a-Chip Systems for Mechanistic Studies
Organ-on-a-chip (OOC) technology has emerged as a powerful tool for modeling human physiology and disease in vitro, offering a more complex and biologically relevant environment than traditional cell cultures. nih.gov These microfluidic devices can recapitulate the key functional units of organs, incorporating multiple cell types, mechanical cues, and fluid flow. nih.gov For a vascular-acting agent like this compound, "vessel-on-a-chip" models are particularly relevant. technologynetworks.com These systems can simulate the intricate architecture of blood vessels, including branches and curves, allowing for detailed investigation of how the compound affects endothelial cells under physiologically realistic shear stress and flow conditions. technologynetworks.com
The potential applications of OOC systems in this compound research are extensive. They could be employed to meticulously dissect the compound's mechanism of vasodilation at a cellular level, observing real-time interactions between this compound and the vascular endothelium. nih.gov Furthermore, by creating patient-specific OOC models using induced pluripotent stem cells (iPSCs), researchers could investigate individual variabilities in drug response and explore the molecular basis of its effects in a personalized manner. nih.gov This technology holds the promise of bridging the gap between preclinical animal studies and human clinical trials, providing a more accurate prediction of efficacy and potential side effects.
Advanced In Vivo Models for Specific Pathway Analysis
While organ-on-a-chip systems offer detailed mechanistic insights, advanced in vivo models remain indispensable for understanding the integrated physiological and pathological responses to a drug. For a compound like this compound, which acts on the cardiovascular system, a range of sophisticated animal models can be utilized to analyze specific pathways.
For instance, to investigate its effects on blood pressure regulation beyond simple measurement, telemetry-instrumented conscious animal models allow for continuous and stress-free monitoring of cardiovascular parameters. In preclinical studies of other cardiovascular drugs, such as the HIF2α antagonist PT2385, rat telemetry has been effectively used to examine its cardiovascular effects.
Furthermore, genetically engineered mouse models with specific alterations in cardiovascular signaling pathways can help to pinpoint the precise molecular targets of this compound. Various preclinical models, including those for pulmonary arterial hypertension (e.g., monocrotaline (B1676716) and hypoxia/Sugen models), are used to assess the efficacy of novel therapeutic agents. These established models could be adapted to explore the detailed pharmacological actions of this compound.
Unexplored Mechanistic Hypotheses and Research Gaps
Despite its history as an antihypertensive agent, significant gaps remain in the complete understanding of this compound's molecular and cellular mechanisms. Future research should be directed towards elucidating these underexplored areas.
Further Elucidation of Primary Molecular Targets
The primary antihypertensive effect of this compound is attributed to its action as a peripheral vasodilator. However, the precise molecular targets through which it mediates this effect are not fully characterized. While it is known to be a hydralazine-like vasodilator, the specific ion channels, receptors, or signaling pathways it modulates require more detailed investigation. For instance, the related compound Hydralazine is known to interfere with calcium transport in vascular smooth muscle. mdpi.com Studies on a similar vasodilator, HPS-10, in rats indicated that its effects could be attributed to transmembrane Ca2+-antagonist activity and an intracellular action on smooth muscle cells. nih.gov A key research gap is to determine if this compound shares these mechanisms or possesses a unique molecular signature. Advanced techniques such as chemoproteomics and thermal shift assays could be employed to identify its direct binding partners within the cell.
Investigation of Broader Cellular and Systemic Effects in Diverse Non-Human Models
The systemic bioavailability of this compound is high and is not significantly influenced by acetylator phenotype, which is a notable advantage over Hydralazine. nih.gov However, most of the available data on its broader effects comes from clinical comparisons rather than comprehensive preclinical studies in a variety of non-human models. nih.govnih.gov There is a need to investigate its cellular and systemic effects in diverse animal models to understand its pharmacological profile more completely. For example, its impact on renal hemodynamics, endothelial function, and potential anti-inflammatory or antioxidant properties are areas that warrant further exploration. The related compound Hydralazine has been suggested to have antioxidative and anti-apoptotic effects, which contribute to cardiovascular and renal protection beyond its blood pressure-lowering action. mdpi.com Preclinical studies in rodent and non-human primate models could provide valuable insights into whether this compound possesses similar pleiotropic effects. nih.govresearchgate.net
Potential for Repurposing and Novel Research Applications (Preclinical/Theoretical)
The exploration of existing drugs for new therapeutic indications is a valuable strategy in pharmaceutical research. Based on the known activities of structurally similar compounds, this compound presents several theoretical avenues for repurposing.
Exploration of Anti-Angiogenic Potential in Non-Human Models
A compelling area for future investigation is the potential anti-angiogenic activity of this compound. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. eurekalert.org The structurally related compound, Hydralazine, has demonstrated anti-angiogenic properties in preclinical studies. nih.gov Research has shown that Hydralazine can inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro. nih.gov Furthermore, in in vivo models such as the chicken chorioallantoic membrane (CAM) assay and a mouse model of hepatocellular carcinoma, Hydralazine was found to suppress neovascularization and attenuate tumor growth. nih.gov The proposed mechanism for this anti-angiogenic effect involves the interference with vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) signaling pathways. nih.gov
Theoretical Applications in Epigenetic Modulation
The exploration of this compound's role beyond its established antihypertensive effects has led to theoretical considerations of its potential in epigenetic modulation. This interest is largely propelled by the known epigenetic activities of structurally related hydrazinophthalazine compounds, most notably hydralazine. The theoretical applications of this compound in this domain are primarily extrapolated from the mechanisms demonstrated by these analogous compounds.
DNA Methylation
The most prominent theoretical application of this compound in epigenetics lies in its potential to influence DNA methylation. This is based on the well-documented ability of the related compound, hydralazine, to inhibit DNA methyltransferases (DNMTs). elifesciences.orgbiorxiv.orgnih.gov DNMTs are crucial enzymes that catalyze the transfer of a methyl group to DNA, a process integral to gene silencing. Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes that have been silenced by hypermethylation, a common occurrence in various cancers. nih.govresearchgate.net
Theoretically, this compound, due to its structural similarities to hydralazine, could interact with the catalytic domain of DNMTs, preventing the methylation of CpG islands in gene promoter regions. This demethylating activity could potentially restore normal gene expression patterns. Research into other hydrazinophthalazines has shown varying degrees of activity in epigenetic screens. For instance, in studies on Plasmodium vivax, a parasite responsible for malaria, compounds like hydralazine and cadralazine (B1668199) were found to be effective in killing hypnozoites, a dormant stage of the parasite, by potentially modulating DNA methylation. elifesciences.orgbiorxiv.org However, in the same screening assays, this compound was found to be inactive. elifesciences.orgbiorxiv.orgbiorxiv.org This highlights that while the theoretical basis exists, the specific molecular structure of this compound may not be optimal for interacting with DNMTs in all biological contexts.
| Compound | Activity (pEC50) | Reference |
|---|---|---|
| Hydralazine | Active | elifesciences.org |
| Cadralazine | Active | elifesciences.org |
| This compound | Inactive (< 5) | elifesciences.orgbiorxiv.org |
| Budralazine | Inactive (< 5) | elifesciences.orgbiorxiv.org |
| Dihydralazine (B103709) | Inactive (< 5) | elifesciences.orgbiorxiv.org |
Histone Modification
The theoretical role of this compound in histone modification is less direct and largely speculative. Histone modifications, such as acetylation and methylation, are critical for regulating chromatin structure and gene accessibility. Some epigenetic therapies combine DNMT inhibitors with histone deacetylase (HDAC) inhibitors to achieve a synergistic effect in reactivating silenced genes. researchgate.net For example, the combination of hydralazine with the HDAC inhibitor valproate has shown promising results in cancer therapy. researchgate.net
While there is no direct evidence to suggest that this compound itself possesses HDAC inhibitory activity, its theoretical application could be as a component of a combination therapy. By inhibiting DNA methylation, this compound could potentially create a more permissive chromatin state, enhancing the efficacy of HDAC inhibitors. This synergistic approach could theoretically be more effective in remodeling chromatin and reactivating silenced genes than either agent alone.
Non-coding RNA
The influence of this compound on non-coding RNAs (ncRNAs), such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), is another area of theoretical exploration. google.comutexas.edu The expression of ncRNAs can be regulated by epigenetic mechanisms, including DNA methylation. Therefore, if this compound does possess DNA demethylating properties, it could indirectly influence the expression of various ncRNAs. For instance, by demethylating the promoter region of a tumor-suppressor miRNA, this compound could theoretically restore its expression, leading to the downregulation of oncogenic target genes. The intricate interplay between DNA methylation and ncRNA expression suggests that any compound capable of modulating the former could have cascading effects on the latter.
Conclusion
Summary of Key Mechanistic and Preclinical Findings
The primary mechanism of action for endralazine is direct vasodilation, which it achieves by relaxing arteriolar smooth muscle. nih.gov This mode of action is similar to that of its structural analog, hydralazine (B1673433). nih.govdrugbank.comwikipedia.org While the precise molecular mechanism for this class of drugs is not fully elucidated, it is believed to involve interference with calcium transport and mobilization within vascular smooth muscle cells, which is essential for muscle contraction. drugbank.comwikipedia.orgpatsnap.com By inhibiting calcium-dependent contraction, this compound leads to a decrease in peripheral vascular resistance, which in turn lowers blood pressure. wikipedia.org
Preclinical studies in animal models, specifically in anaesthetized rats, have provided significant insights into the pharmacological profile of this compound. These studies have demonstrated that intravenous administration of this compound produces prompt, dose-dependent reductions in both systolic and diastolic blood pressure. nih.gov A key finding from these studies is the potency of this compound, which was found to be at least twice that of hydralazine and 20 to 25 times greater than that of diazoxide (B193173). nih.gov
| Finding | Details | Reference |
|---|---|---|
| Effect on Blood Pressure | Prompt, dose-related reductions in systolic and diastolic pressure. | nih.gov |
| Potency Comparison | At least 2x more potent than hydralazine; 20-25x more potent than diazoxide. | nih.gov |
| Mechanism Confirmation | Retained ~80% of hypotensive activity after ganglionic blockade, indicating direct vasodilation. | nih.gov |
| Interaction with Pressor Agents | No significant attenuation of pressor responses to adrenaline, noradrenaline, or angiotensin II. | nih.gov |
| Effect on Renin | Pronounced, dose-related stimulation of plasma renin activity. | nih.gov |
Implications for Future Fundamental Research on this compound and Related Chemical Compounds
The existing body of research on this compound provides a solid foundation but also highlights several areas where further fundamental investigation is warranted. The current understanding of its mechanism, while pointing strongly to direct vasodilation via calcium metabolism interference, lacks molecular-level detail. Future research should aim to identify the specific cellular targets and signaling pathways through which this compound and related hydrazinophthalazine compounds exert their effects. Elucidating these precise molecular interactions could pave the way for the design of more selective and potent vasodilators.
While preclinical studies have established its efficacy and potency, further research could explore its effects in different models of cardiovascular disease beyond simple hypertension. Investigating its impact on endothelial function, arterial stiffness, and vascular remodeling could provide a more comprehensive understanding of its pharmacological profile.
Moreover, the significant increase in this compound's elimination half-life with chronic dosing presents an interesting area for pharmacokinetic research. nih.gov Studies focused on the metabolic pathways and the potential for enzyme auto-inhibition or saturation could explain this phenomenon. A deeper understanding of its long-term metabolic fate is crucial. Comparing the metabolic profiles of this compound with other hydrazinophthalazines, particularly in relation to acetylator status differences (which are not significant for this compound but are for hydralazine), could yield valuable insights into structure-metabolism relationships for this class of compounds. nih.govclinpgx.org
Finally, fundamental research could revisit the synthesis of this compound and related compounds to explore new derivatives. By modifying the chemical structure, it may be possible to enhance its pharmacological properties, alter its pharmacokinetic profile, or explore novel therapeutic applications, such as those being investigated for hydralazine in epigenetic therapy. nih.gov
Q & A
Q. What experimental models are most suitable for studying Endralazine’s antihypertensive effects?
Methodological Answer: Utilize in vivo rodent models (e.g., spontaneously hypertensive rats) with non-invasive blood pressure (BP) monitoring or invasive arterial catheterization for real-time hemodynamic measurements. Include control groups receiving placebo and reference antihypertensives (e.g., hydralazine). Measure BP and heart rate pre- and post-administration, ensuring at least 4 weeks of observation to assess sustained effects, as demonstrated in clinical trials . For renal impairment studies, use nephrectomy models to simulate reduced kidney function .
Q. How does this compound interact with the N-acetyltransferase 2 (NAT2) enzyme during metabolism?
Methodological Answer: Conduct in vitro assays using human liver microsomes or recombinant NAT2 enzymes to quantify acetylation rates. Employ high-performance liquid chromatography (HPLC) to detect metabolites like acetylated this compound. Control for NAT2 polymorphisms by genotyping human samples (e.g., PCR-RFLP) to correlate metabolic activity with genetic variants, as NAT2 is critical in detoxifying arylhydrazines .
Q. What pharmacokinetic parameters should be prioritized in this compound studies?
Methodological Answer: Focus on bioavailability, half-life (), and renal clearance. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to analyze plasma concentration-time curves. For patients with renal insufficiency, adjust dosing regimens based on creatinine clearance and glomerular filtration rate (GFR), as renal excretion accounts for ~60% of this compound elimination .
Q. How can researchers validate this compound’s vasodilatory mechanism in isolated tissue preparations?
Methodological Answer: Perform ex vivo experiments using rat aortic rings pre-contracted with phenylephrine. Measure relaxation responses to this compound with and without nitric oxide synthase inhibitors (e.g., L-NAME) to differentiate between endothelium-dependent and -independent pathways. Compare potency (EC) to reference vasodilators like sodium nitroprusside .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
Methodological Answer: Apply logistic regression or Emax models to quantify efficacy (maximum effect) and potency (EC). Use ANOVA with post-hoc Tukey tests to compare intergroup differences in BP reduction. For longitudinal data, mixed-effects models account for repeated measures and covariates like baseline renal function .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacokinetic data across studies be resolved?
Methodological Answer: Perform meta-analyses to harmonize data from heterogeneous cohorts (e.g., normotensive vs. hypertensive subjects). Stratify by covariates like age, renal function, and NAT2 genotype. Use sensitivity analyses to identify outliers and validate findings with population pharmacokinetic (PopPK) simulations .
Q. What molecular interactions underlie this compound’s selectivity for vascular smooth muscle cells?
Methodological Answer: Employ molecular docking simulations to predict binding affinities for putative targets (e.g., potassium channels, guanylate cyclase). Validate using patch-clamp electrophysiology in vascular smooth muscle cells. Compare binding kinetics to structurally related vasodilators (e.g., dihydralazine) to identify selectivity determinants .
Q. How does this compound’s efficacy vary in hypertensive patients with comorbid diabetes?
Methodological Answer: Design a prospective cohort study with glycemic status as a stratification factor. Measure BP changes and insulin sensitivity (HOMA-IR) over 12 weeks. Use multivariate regression to adjust for confounders like HbA1c and body mass index (BMI). Include urinary albumin excretion as a renal outcome .
Q. What experimental strategies mitigate confounding effects of reflex tachycardia in this compound trials?
Methodological Answer: Co-administer beta-blockers (e.g., metoprolol) to suppress compensatory heart rate increases. Monitor hemodynamics via telemetry in conscious animals or ambulatory BP monitoring in humans. Analyze heart rate variability (HRV) to assess autonomic nervous system modulation .
Q. How can researchers optimize this compound’s synthesis to improve yield and purity?
Methodological Answer: Refine the ethyl 1-ethoxycarbonyl-4-oxo-3-piperidylacetate intermediate synthesis (CAS 39716-33-1) using green chemistry principles (e.g., solvent-free microwave-assisted reactions). Characterize intermediates via NMR and mass spectrometry. Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to enhance purity (>99%) .
Methodological Notes
- Data Presentation : Use tables to summarize pharmacokinetic parameters (e.g., , AUC) and figures for dose-response curves. Annotate outliers with 95% confidence intervals .
- Ethical Compliance : For clinical studies, submit protocols to ethics committees with detailed risk-benefit analyses, especially for renal-impaired cohorts .
- Conflict Resolution : Address contradictory findings by transparently reporting limitations (e.g., small sample sizes, unmeasured confounders) and proposing replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
